molecular formula C18H20N4OS B2694557 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide CAS No. 1448064-26-3

3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Cat. No. B2694557
CAS RN: 1448064-26-3
M. Wt: 340.45
InChI Key: RHWIAVUFTPUKGN-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP is a small molecule that belongs to the class of piperidine-based compounds. The chemical structure of CPP consists of a piperidine ring, a thiazole ring, and a cyanophenyl group attached to a propanamide moiety. CPP has been synthesized using different methods, and its mechanism of action has been studied in various biological systems.

Scientific Research Applications

Anti-arrhythmic Activity

Compounds with structural similarities to "3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide," especially those involving piperidine and thiazole moieties, have been synthesized and evaluated for their anti-arrhythmic activities. The synthesis process involves the reaction of specific thiosemicarbazide with hydrazonoyl chlorides to yield 1,3-thiazole derivatives. These compounds demonstrated significant anti-arrhythmic effects in preclinical models, indicating their potential as leads for developing new anti-arrhythmic drugs (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Anticonvulsant Agents

Research into derivatives of heterocyclic compounds containing sulfonamide and thiazole moieties has revealed their potential as anticonvulsant agents. These compounds were synthesized through reactions involving cyano or chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide. Some of these compounds displayed protection against picrotoxin-induced convulsion, with one particular compound offering 100% protection, showcasing its significant anticonvulsive effects (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Gastric Acid Antisecretory Activity

Compounds incorporating the piperidinomethylphenoxy propyl motif, particularly those with a tetrazol-5-ylthio moiety, have been synthesized and tested for their gastric acid antisecretory activity. These studies have found that such compounds exhibit antisecretory activity against histamine-induced gastric acid secretion, with some demonstrating potent effects, suggesting their utility in treating conditions associated with excessive gastric acid production (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).

Alzheimer’s Disease Treatment

The development of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been pursued with the aim of identifying new drug candidates for Alzheimer’s disease. These compounds were synthesized to evaluate their potential in inhibiting enzymes associated with the disease's progression. Some derivatives have shown promising enzyme inhibition activity, highlighting their potential as therapeutic agents for Alzheimer’s disease (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Anticancer Activity

Several studies have synthesized novel compounds with structural elements similar to "this compound," evaluating their potential as anticancer agents. For instance, new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been assessed for their anticancer properties, with some showing strong anticancer activity against various cancer cell lines. These findings support the exploration of such compounds in cancer treatment strategies (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

properties

IUPAC Name

3-(4-cyanophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c19-13-15-3-1-14(2-4-15)5-6-17(23)21-16-7-10-22(11-8-16)18-20-9-12-24-18/h1-4,9,12,16H,5-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWIAVUFTPUKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=C(C=C2)C#N)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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